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molecular formula C7H9NO2 B2578046 1-ethyl-1H-pyrrole-2-carboxylic acid CAS No. 4778-76-1

1-ethyl-1H-pyrrole-2-carboxylic acid

Cat. No. B2578046
M. Wt: 139.154
InChI Key: XCOJUFQICAEQEP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07812043B2

Procedure details

1-Ethylpyrrole-2-carboxylic acid (90 mg) was prepared from ethyl-pyrrole-2-carboxylate (140 mg, 1.0 mmol) and ethyl iodide (0.12 mL, 1.5 mmol) following the general procedures A and B. (2-{[1-Ethylpyrrole-2-carbonyl]-amino}-thiazol-4-yl) acetic acid ethyl ester (46 mg) was prepared from 1-ethylpyrrole-2-carboxylic acid (90 mg, 0.53 mmol) and 2-aminothiazol-4-yl acetic acid ethyl ester (95 mg, 0.53 mmol) following the general procedure F.
Quantity
140 mg
Type
reactant
Reaction Step One
Quantity
0.12 mL
Type
reactant
Reaction Step One
Quantity
90 mg
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C(OC(C1NC=CC=1)=O)C.C(I)C.[CH2:14]([N:16]1[CH:20]=[CH:19][CH:18]=[C:17]1[C:21]([OH:23])=[O:22])[CH3:15].[CH2:24]([O:26][C:27](=[O:35])[CH2:28][C:29]1[N:30]=[C:31]([NH2:34])[S:32][CH:33]=1)[CH3:25]>>[CH2:14]([N:16]1[CH:20]=[CH:19][CH:18]=[C:17]1[C:21]([OH:23])=[O:22])[CH3:15].[CH2:24]([O:26][C:27](=[O:35])[CH2:28][C:29]1[N:30]=[C:31]([NH:34][C:21]([C:17]2[N:16]([CH2:14][CH3:15])[CH:20]=[CH:19][CH:18]=2)=[O:23])[S:32][CH:33]=1)[CH3:25]

Inputs

Step One
Name
Quantity
140 mg
Type
reactant
Smiles
C(C)OC(=O)C=1NC=CC1
Name
Quantity
0.12 mL
Type
reactant
Smiles
C(C)I
Step Two
Name
Quantity
90 mg
Type
reactant
Smiles
C(C)N1C(=CC=C1)C(=O)O
Name
Quantity
95 mg
Type
reactant
Smiles
C(C)OC(CC=1N=C(SC1)N)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(C)N1C(=CC=C1)C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 90 mg
Name
Type
product
Smiles
C(C)OC(CC=1N=C(SC1)NC(=O)C=1N(C=CC1)CC)=O
Measurements
Type Value Analysis
AMOUNT: MASS 46 mg

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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